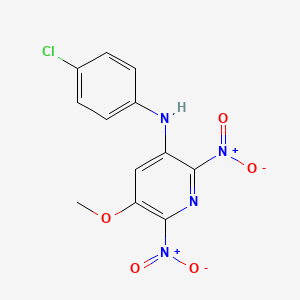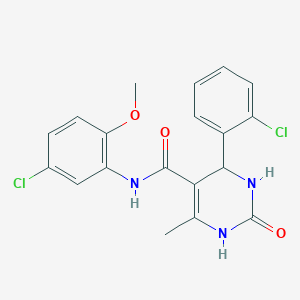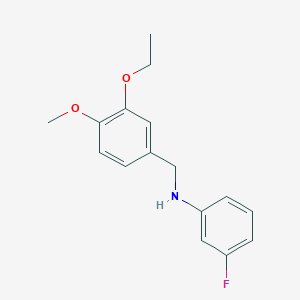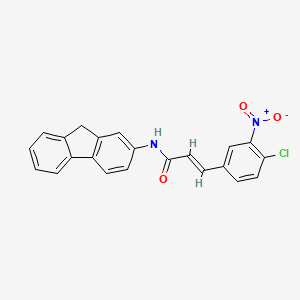
3-methyl-1-(3-phenylpropanoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(3-phenylpropanoyl)piperidine, also known as MPPP, is a chemical compound that has been studied extensively for its potential use in scientific research. MPPP is a piperidine derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
作用機序
The mechanism of action of 3-methyl-1-(3-phenylpropanoyl)piperidine involves its interaction with dopamine receptors in the brain. 3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to increase dopamine release by blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased neuronal activity and altered behavior.
Biochemical and Physiological Effects
3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to have unique biochemical and physiological effects, including the ability to increase dopamine release and inhibit dopamine reuptake. This can result in altered behavior, including increased activity and decreased appetite. 3-methyl-1-(3-phenylpropanoyl)piperidine has also been shown to have potential neuroprotective effects, which could make it a useful tool for studying the mechanisms of neurodegenerative diseases.
実験室実験の利点と制限
The use of 3-methyl-1-(3-phenylpropanoyl)piperidine in lab experiments has both advantages and limitations. One advantage is its unique effects on the central nervous system, which can make it a useful tool for studying the mechanisms of addiction and other neurological disorders. However, the use of 3-methyl-1-(3-phenylpropanoyl)piperidine in lab experiments requires careful attention to detail and proper handling of the chemicals involved. Additionally, the potential neurotoxicity of 3-methyl-1-(3-phenylpropanoyl)piperidine must be taken into consideration when designing experiments.
将来の方向性
There are many potential future directions for research involving 3-methyl-1-(3-phenylpropanoyl)piperidine. One area of interest is the potential use of 3-methyl-1-(3-phenylpropanoyl)piperidine as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 3-methyl-1-(3-phenylpropanoyl)piperidine and its potential use in the treatment of addiction and other neurological disorders.
Conclusion
In conclusion, 3-methyl-1-(3-phenylpropanoyl)piperidine is a piperidine derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects. Its potential use in scientific research, particularly in the field of neuroscience, makes it a promising tool for studying the mechanisms of addiction and other neurological disorders. However, the potential neurotoxicity of 3-methyl-1-(3-phenylpropanoyl)piperidine must be taken into consideration when designing experiments, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
合成法
3-methyl-1-(3-phenylpropanoyl)piperidine can be synthesized through various methods, including the reaction of 1-(3-phenylpropanoyl)piperidine with methyl iodide, or the reaction of 3-methylpiperidine with 3-phenylpropanoyl chloride. The synthesis of 3-methyl-1-(3-phenylpropanoyl)piperidine requires careful attention to detail and proper handling of the chemicals involved.
科学的研究の応用
3-methyl-1-(3-phenylpropanoyl)piperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to have unique effects on the central nervous system, including the ability to increase dopamine release and inhibit dopamine reuptake. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders.
特性
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13-6-5-11-16(12-13)15(17)10-9-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWXZIOXNXGEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-phenylpropanoyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4922619.png)
![3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4922631.png)
amino]carbonyl}benzoic acid](/img/structure/B4922638.png)

![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4922678.png)

![1'-[(2E)-4-methyl-2-penten-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4922685.png)

